molecular formula C17H16FN5 B5163690 N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine

N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine

Cat. No.: B5163690
M. Wt: 309.34 g/mol
InChI Key: BKDIVCBKHZDWCS-UHFFFAOYSA-N
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Description

N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazine ring, a pyridine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Mechanism of Action

The mechanism of action of N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5/c1-2-12-7-8-13(19-9-12)10-20-17-22-16(11-21-23-17)14-5-3-4-6-15(14)18/h3-9,11H,2,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDIVCBKHZDWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CNC2=NC(=CN=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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